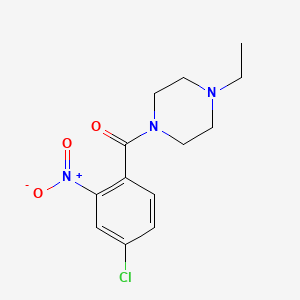
(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone is an organic compound with the molecular formula C13H16ClN3O3 It is characterized by the presence of a chloro-nitrophenyl group and an ethylpiperazinyl group attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: (4-Amino-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of (4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the target, while the ethylpiperazinyl group can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- (4-Chloro-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone
- (4-Chloro-2-nitrophenyl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and binding interactions. This structural variation can lead to differences in biological activity and specificity compared to similar compounds.
特性
IUPAC Name |
(4-chloro-2-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-4-3-10(14)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPLXVIIATQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)
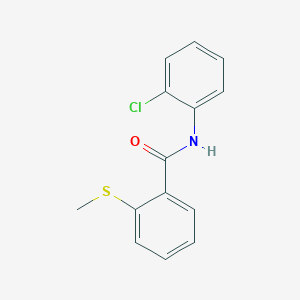
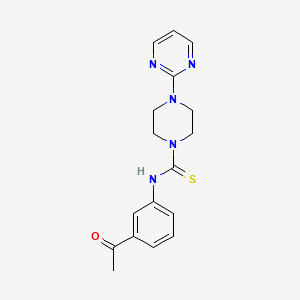
![(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5724624.png)
![3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B5724627.png)
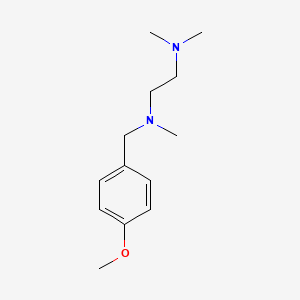
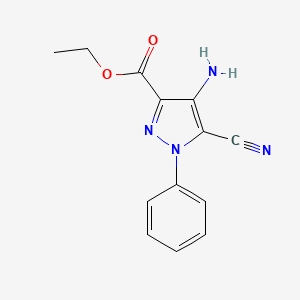
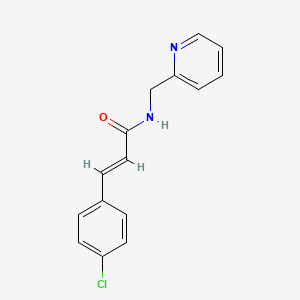
![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B5724660.png)
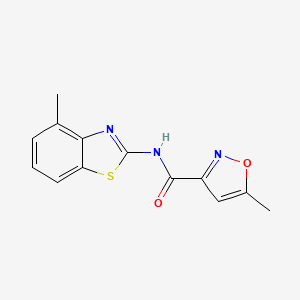
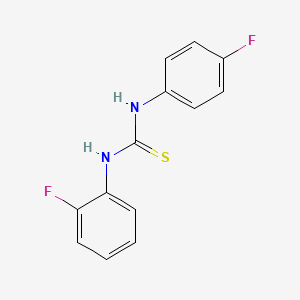
![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
